

molecular weight and formula of 7-Hydroxy Amoxapine-d8

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Compound of Interest

Compound Name: 7-Hydroxy Amoxapine-d8

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An In-depth Technical Guide to 7-Hydroxy Amoxapine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Hydroxy Amoxapine-d8**, a deuterated active metabolite of the tricyclic antidepressant amoxapine. This document details its chemical properties, proposed synthesis, analytical methodologies, and pharmacological context, with a focus on its interaction with the dopamine D2 receptor.

Core Compound Data

7-Hydroxy Amoxapine-d8 is the deuterated form of 7-Hydroxy Amoxapine, an active metabolite of the antidepressant drug Amoxapine.^{[1][2]} The deuteration is typically on the piperazine ring, which can alter its metabolic profile.

| Property | Value | Source |
|-----------------------------|--|--------|
| Chemical Name | 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][3][4]benzoxazepin-2-ol | [5] |
| Molecular Formula | C ₁₇ H ₈ D ₈ ClN ₃ O ₂ | [6] |
| Molecular Weight | 337.83 g/mol | [6] |
| CAS Number | 1216833-74-7 | [5][6] |
| Synonyms | 2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][3][4]oxazepin-7-ol, 7-Hydroxyamoxapin-d8 | [5] |
| Unlabeled CAS Number | 37081-76-8 (for 7-Hydroxy Amoxapine) | [5][7] |
| Unlabeled Molecular Formula | C ₁₇ H ₁₆ ClN ₃ O ₂ | [1][7] |
| Unlabeled Molecular Weight | 329.78 g/mol | [1][7] |

Pharmacological Context: Metabolism and Mechanism of Action

Amoxapine is a tricyclic antidepressant that is metabolized in the liver to form two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[2][8] The formation of 7-hydroxyamoxapine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[8] 7-Hydroxyamoxapine contributes to the overall pharmacological profile of amoxapine and is known to act as a dopamine receptor antagonist, which is thought to contribute to amoxapine's antipsychotic properties.[1][2]

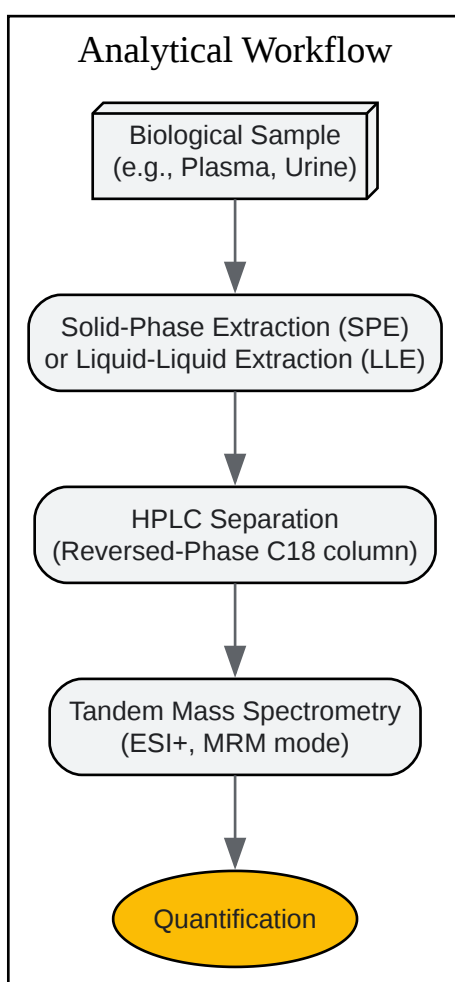
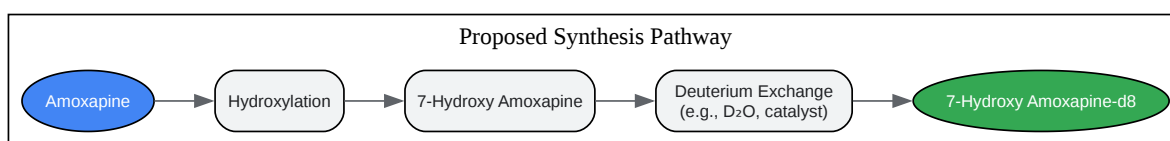
The deuteration of the piperazine ring in **7-Hydroxy Amoxapine-d8** is a strategic modification intended to alter the metabolic fate of the molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This can result in a slower rate of metabolism by cytochrome P450 enzymes, potentially leading to a longer half-life and altered pharmacokinetic profile compared to the non-deuterated counterpart.[9]

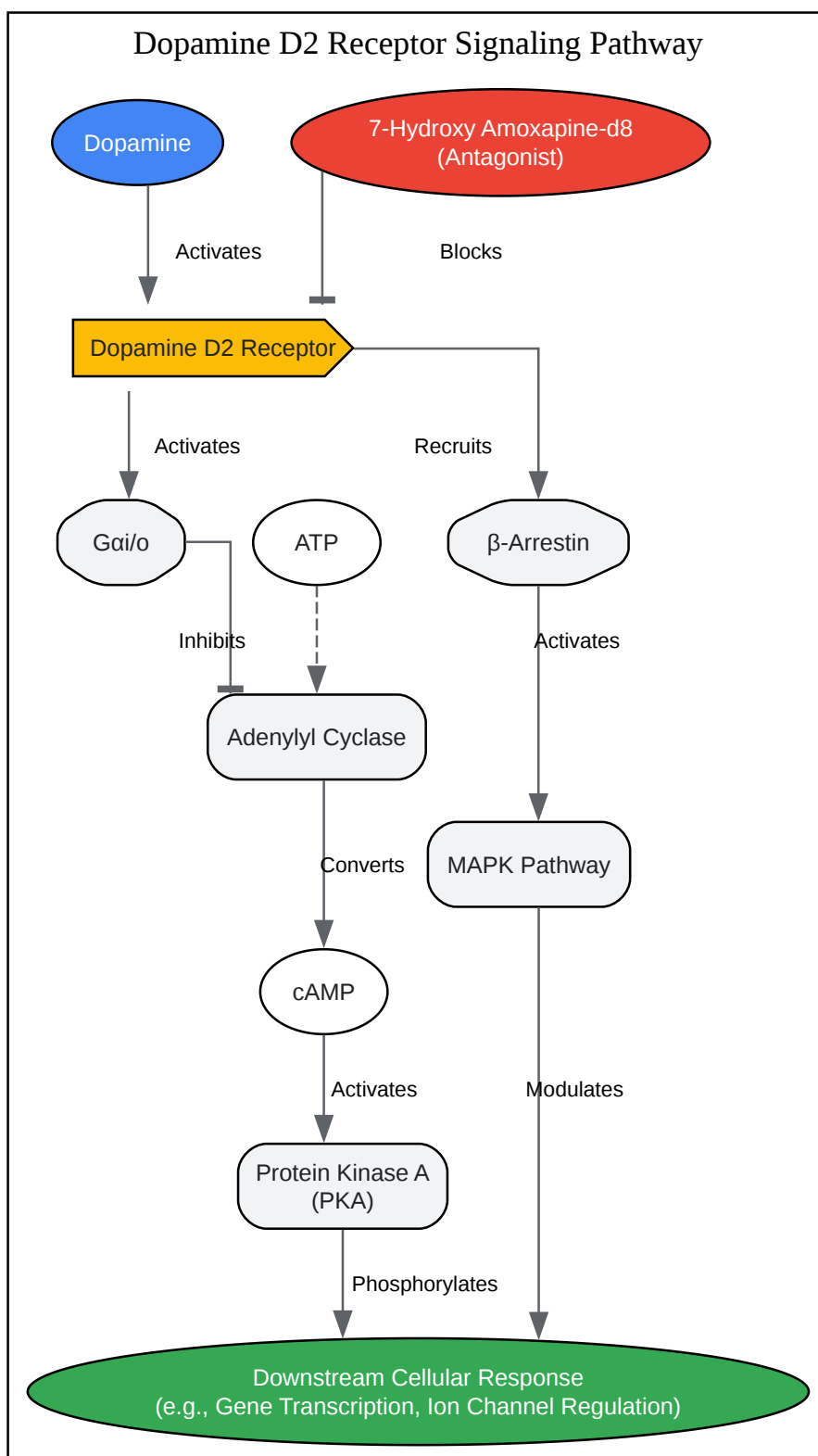
Experimental Protocols

Proposed Synthesis of 7-Hydroxy Amoxapine-d8

A specific, detailed synthesis protocol for **7-Hydroxy Amoxapine-d8** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on the synthesis of amoxapine and general methods for deuteration of piperazine rings.

Proposed Synthetic Workflow:





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